molecular formula C18H14ClF3N6O2 B3020722 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-85-1

2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No. B3020722
CAS RN: 1396682-85-1
M. Wt: 438.8
InChI Key: IZJMMVOGRKGPHM-UHFFFAOYSA-N
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Description

The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of pharmacophoric elements such as the tetrazole and carboxamide groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular docking, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of the indole acetamide derivative in the first paper involved stirring a compound with 1H-indole-2-carboxylic acid in dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . This method suggests that a similar approach could be used for synthesizing the tetrazole-5-carboxamide compound, with appropriate precursors and conditions tailored to the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using spectroscopic methods such as MS, FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within a molecule. For the compound , similar analytical methods would be employed to confirm its structure. Additionally, computational methods like density functional theory (DFT) calculations can be used to optimize the geometry and analyze the electronic properties of the molecule, such as the HOMO-LUMO gap, which can give insights into its reactivity and stability .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular orbitals. The indole acetamide derivative's anti-inflammatory activity was studied through molecular docking, targeting the COX-1 and COX-2 domains . Similarly, the tetrazole-5-carboxamide compound could be analyzed for its potential reactivity in biological systems, possibly as an anti-inflammatory or anticancer agent, by examining how it interacts with relevant biological targets. The second paper discusses the synthesis of thiophene-based compounds and their anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical application. The indole acetamide derivative's stability was investigated through energy frameworks and AIM calculations . For the tetrazole-5-carboxamide compound, similar studies would be necessary to determine its suitability for use in a biological context. The cytotoxicity of the thiophene-based compounds against various cell lines was assessed using the MTT assay, which could be a relevant test for the tetrazole-5-carboxamide compound if it is intended for use as an anticancer agent .

properties

IUPAC Name

2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N6O2/c19-14-4-2-1-3-11(14)9-15(29)24-12-5-7-13(8-6-12)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJMMVOGRKGPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

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